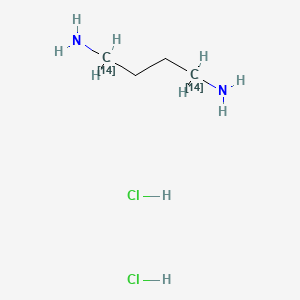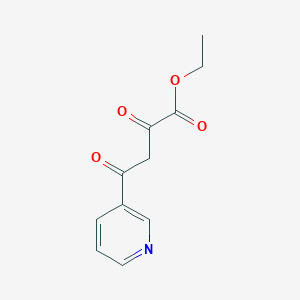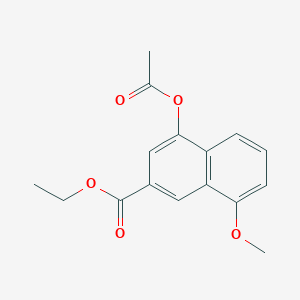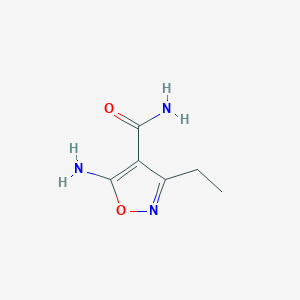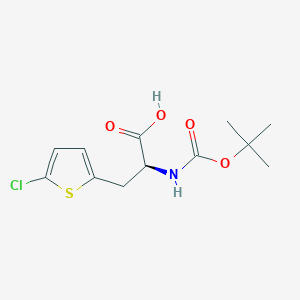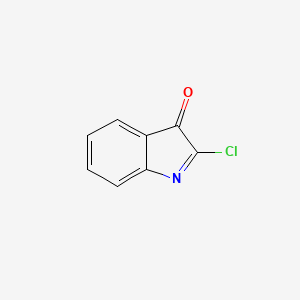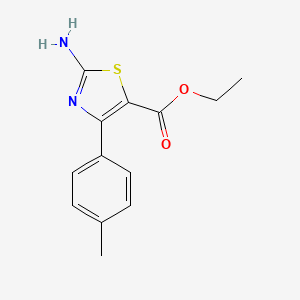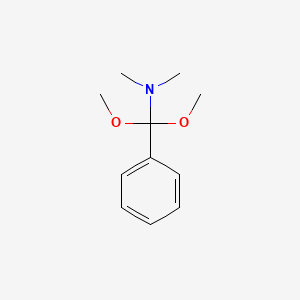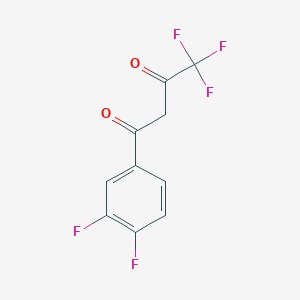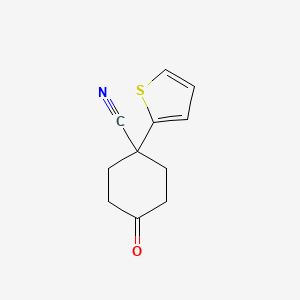
4-(1-Methyl-5-imidazolyl)phenol
Overview
Description
“4-(1-Methyl-5-imidazolyl)phenol” is a chemical compound with the molecular formula C10H10N2O and a molecular weight of 174.2 . It is a white to brown solid . The IUPAC name for this compound is 4-(1-methyl-1H-imidazol-5-yl)phenol .
Synthesis Analysis
The synthesis of imidazole derivatives, like “this compound”, often starts from the use of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .Molecular Structure Analysis
The molecular structure of “this compound” contains a total of 24 bonds, including 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aromatic hydroxyl, and 1 Imidazole .Physical and Chemical Properties Analysis
“this compound” is a white to brown solid . It has a molecular weight of 174.2 . The storage temperature for this compound is +4°C .Scientific Research Applications
DNA Interaction and Cellular Effects
Studies have explored how imidazole derivatives interact with DNA and their effects on cellular mechanisms. For example, the alteration of DNA by certain imidazole compounds has been investigated, revealing insights into their potential applications in understanding DNA damage and repair mechanisms, which could be pivotal for cancer research and therapy (Mizuno & Decker, 1976).
Material Science and Nanocomposites
In material science, imidazole derivatives have been utilized to modify layered silicates, improving the thermal and mechanical properties of epoxy nanocomposites. This application demonstrates the potential of imidazole compounds in enhancing the performance of polymeric materials, leading to advancements in various industrial applications (Fröhlich et al., 2004).
Catalysis and Chemical Reactions
Imidazole derivatives have also been studied for their role in catalyzing chemical reactions, including their use as corrosion inhibitors for metals. This research is crucial for the development of more efficient and environmentally friendly corrosion protection methods (Gašparac et al., 2000). Another study highlights the employment of imidazole-substituted phenol as a signal enhancer in chemiluminescence immunoassays, suggesting applications in bioanalytical chemistry for more sensitive detection of substances (Dotsikas & Loukas, 2004).
Antioxidant Activities and Chemical Extraction
Research on phenolic compounds, including those related to imidazole derivatives, has shown their potent antioxidant activities. Such properties are valuable for pharmaceutical and nutraceutical applications, where antioxidants play a crucial role in health maintenance and disease prevention (Zhang et al., 2012). Additionally, imidazole compounds have been used as extraction agents for phenols from coal tar, indicating their potential in industrial separation processes and environmental technology (Jiao et al., 2015).
Environmental and Biochemical Applications
The development of novel pathways for phenol production in Escherichia coli using imidazole derivatives underscores their potential in biotechnological applications for sustainable chemical production (Miao et al., 2015). Moreover, the study of imidazole-based molecules for corrosion inhibition highlights their application in protecting materials from degradation, further demonstrating the versatility of imidazole compounds in scientific research and industrial applications (Costa et al., 2021).
Properties
IUPAC Name |
4-(3-methylimidazol-4-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-12-7-11-6-10(12)8-2-4-9(13)5-3-8/h2-7,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEWZUAQRIWGNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


